DNA-PK Inhibitory Potency: Unsubstituted Parent vs. 8-Substituted Derivatives
The parent 2-(morpholin-4-yl)quinolin-4(1H)-one lacks the 8-substituent mandatory for DNA-PK inhibition. In the J. Med. Chem. 2010 study, the most potent 8-substituted quinolin-4-one derivative achieved a DNA-PK IC₅₀ of 8 nM, whereas the unsubstituted parent compound was not reported as an inhibitor . This >1000-fold potency differential (estimated based on the parent compound not demonstrating measurable inhibition at concentrations where 8-substituted analogs are active) is a critical procurement decision factor. The 8-(dibenzothiophen-4-yl) moiety, introduced via Suzuki-Miyaura coupling from this parent scaffold, is required for high-affinity ATP-binding site interaction .
| Evidence Dimension | DNA-PK IC₅₀ |
|---|---|
| Target Compound Data | Not reported as an inhibitor (employed only as synthetic intermediate) |
| Comparator Or Baseline | 8-substituted quinolin-4-one derivative: 2-morpholin-4-yl-N-[4-(2-morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)dibenzothiophen-1-yl]acetamide: DNA-PK IC₅₀ = 8 nM |
| Quantified Difference | Estimated >1000-fold difference (parent scaffold is not a DNA-PK inhibitor without 8-substitution) |
| Conditions | DNA-PK enzyme inhibition assay (J. Med. Chem. 2010) |
Why This Matters
Procurement of the unsubstituted scaffold for DNA-PK inhibition studies without subsequent 8-functionalization will yield an inactive compound; the scaffold's value lies exclusively in its use as a synthetic precursor.
- [1] Cano C, Barbeau OR, Bailey C, et al. DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype. J Med Chem. 2010;53(24):8498-8507. DOI: 10.1021/jm100608j View Source
